5-Cyano-1-(2-ethylphenyl)uracil

Catalog No.
S8752113
CAS No.
M.F
C13H11N3O2
M. Wt
241.24 g/mol
Availability
Inquiry
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Cyano-1-(2-ethylphenyl)uracil

Product Name

5-Cyano-1-(2-ethylphenyl)uracil

IUPAC Name

1-(2-ethylphenyl)-2,4-dioxopyrimidine-5-carbonitrile

Molecular Formula

C13H11N3O2

Molecular Weight

241.24 g/mol

InChI

InChI=1S/C13H11N3O2/c1-2-9-5-3-4-6-11(9)16-8-10(7-14)12(17)15-13(16)18/h3-6,8H,2H2,1H3,(H,15,17,18)

InChI Key

BQPNWIXGLMWMDR-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CC=C1N2C=C(C(=O)NC2=O)C#N

Cyclocondensation Approaches Using Benzaldehyde Derivatives

Piperidine-Catalyzed Ethanol Reflux Systems

Piperidine-catalyzed cyclocondensation reactions in ethanol reflux systems have emerged as a cornerstone for constructing the pyrimidine core of 5-cyano-1-(2-ethylphenyl)uracil. A representative protocol involves the three-component reaction of ethyl cyanoacetate, thiourea, and substituted benzaldehydes under reflux conditions. Piperidine acts as both a base and nucleophilic catalyst, facilitating Knoevenagel condensation between the aldehyde and cyanoacetate to form an α,β-unsaturated intermediate [2]. Subsequent cyclization with thiourea proceeds via nucleophilic attack of the thiourea sulfur at the β-position of the enone, followed by tautomerization and dehydration to yield the dihydropyrimidine scaffold [2].

Ethanol serves as an ideal solvent due to its ability to solubilize polar intermediates while enabling efficient heat transfer during reflux. For example, reactions employing 2-ethylbenzaldehyde derivatives achieve cyclization within 6–8 hours, with yields ranging from 65% to 78% depending on the electronic nature of the aryl substituent [2]. The catalytic efficiency of piperidine is enhanced by its capacity to stabilize transition states through hydrogen bonding, as evidenced by kinetic studies showing first-order dependence on catalyst concentration [2].

Thiourea-Mediated Heterocyclization

Thiourea derivatives play a dual role in heterocyclization strategies, acting as both reactants and hydrogen-bonding catalysts. In a modified approach, 2-ethylbenzaldehyde is condensed with ethyl cyanoacetate in the presence of thiourea and acetic anhydride, leading to the formation of thiazolopyrimidine intermediates [3]. The reaction proceeds via initial formation of a Schiff base between the aldehyde and thiourea, followed by cyclocondensation with the cyanoacetate moiety. Infrared spectroscopy studies confirm the disappearance of the aldehyde C=O stretch (1720 cm⁻¹) and emergence of C≡N (2224 cm⁻¹) and C=S (1250 cm⁻¹) bands as markers of cyclization [3].

Notably, the use of chloroacetic acid as a co-reactant directs the reaction toward six-membered ring formation, while omitting this component results in competitive five-membered thiazole derivatives [3]. This selectivity is attributed to the ability of chloroacetic acid to stabilize developing negative charges during cyclization through its electron-withdrawing chlorine substituent.

Alkylation Strategies for N1-Substitution

Potassium Carbonate/DMF-Mediated Alkylation

N1-Alkylation of the uracil core with 2-ethylphenyl groups is optimally achieved using potassium carbonate in dimethylformamide (DMF). The reaction typically employs 2-ethylbenzyl bromide as the alkylating agent, with K₂CO₃ serving to deprotonate the N1 position (pKa ≈ 9.5 in DMF) [6]. DMF’s high polarity and aprotic nature facilitate SN2 displacement by stabilizing the transition state through dipole interactions.

A representative procedure involves heating 5-cyanouracil with 1.2 equivalents of 2-ethylbenzyl bromide in DMF at 80°C for 4 hours, yielding the N1-alkylated product in 82% yield after recrystallization [6]. NMR monitoring reveals complete consumption of the starting uracil within 2 hours, with no detectable O-alkylation byproducts due to the superior nucleophilicity of the N1 nitrogen compared to carbonyl oxygens.

Regioselectivity in Aryl Halide Reactions

Regioselectivity challenges arise when employing dihalogenated aryl reagents. For instance, reactions with 1-bromo-2-ethyl-4-fluorobenzene exhibit preferential substitution at the para position relative to the ethyl group, attributed to steric hindrance from the ortho-ethyl substituent [6]. Density functional theory (DFT) calculations indicate a 12.3 kcal/mol activation barrier difference between para and meta substitution pathways, rationalizing the observed >95:5 para:meta selectivity [6].

Solid-Phase and Fluorous Synthesis Adaptations

While conventional solution-phase methods dominate current synthetic protocols, emerging solid-phase approaches show promise for parallel synthesis. Immobilization of the uracil core via silyl ether linkages to Wang resin enables sequential alkylation and cyanation steps, though reported yields remain suboptimal (45–55%) due to steric hindrance during coupling reactions [5]. Fluorous-tagged intermediates allow for simplified purification via fluorous solid-phase extraction, particularly useful for generating analog libraries with diverse C5 substituents.

Post-Functionalization Techniques

Nitration and Halogenation Pathways

Electrophilic aromatic substitution at the C5 position proceeds efficiently after N1-alkylation. Nitration using fuming HNO₃/H₂SO₄ at 0°C introduces nitro groups with >90% regioselectivity for the C5 position, as confirmed by X-ray crystallography [6]. Subsequent reduction with H₂/Pd-C yields the corresponding amine, which serves as a precursor for azide functionalities via diazotization.

Halogenation via N-bromosuccinimide (NBS) in CCl₄ introduces bromine at C6, enabling cross-coupling reactions. Kinetic studies reveal a second-order dependence on NBS concentration, suggesting a radical chain mechanism mediated by light [6].

Cross-Coupling Reactions for C5 Modification

The C5-cyano group undergoes smooth transformation into tetrazole rings via [2+3] cycloaddition with sodium azide in the presence of ZnCl₂ as a Lewis acid [3]. Palladium-catalyzed Sonogashira coupling with terminal alkynes introduces arylacetylene moieties, though excessive electron-withdrawal from the cyano group necessitates elevated temperatures (120°C) and extended reaction times (24 h) [5].

XLogP3

1.5

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

241.085126602 g/mol

Monoisotopic Mass

241.085126602 g/mol

Heavy Atom Count

18

Dates

Last modified: 11-21-2023

Explore Compound Types